2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound with a complex structure that includes aromatic rings, a formyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the formation of the phenoxy intermediate by reacting 4-formyl-2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-methyl-3-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide
Reduction: 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-aminophenyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl and nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with target molecules.
Comparison with Similar Compounds
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can be compared with similar compounds such as:
2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(4-formylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide: Lacks the methoxy group, which can affect its solubility and interaction with other molecules.
2-(4-formyl-2-methoxyphenoxy)-N-(3-nitrophenyl)acetamide: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-11-3-5-13(8-14(11)19(22)23)18-17(21)10-25-15-6-4-12(9-20)7-16(15)24-2/h3-9H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGATGJCRHXQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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